molecular formula C16H21NO3S2 B13368568 5-tert-butyl-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide

5-tert-butyl-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide

Cat. No.: B13368568
M. Wt: 339.5 g/mol
InChI Key: XYWUSMHMZRPYFW-UHFFFAOYSA-N
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Description

5-tert-butyl-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic compound to introduce the sulfonamide group.

    Introduction of the tert-Butyl and Methoxy Groups: The tert-butyl and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Thienylmethyl Group: The final step involves the nucleophilic substitution reaction to attach the thienylmethyl group to the benzenesulfonamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced or replaced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-tert-butyl-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-2-methoxybenzoic acid
  • 5-tert-butyl-2-methoxybenzaldehyde
  • 5-tert-butyl-2-methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 5-tert-butyl-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide stands out due to the presence of the thienylmethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity.

Properties

Molecular Formula

C16H21NO3S2

Molecular Weight

339.5 g/mol

IUPAC Name

5-tert-butyl-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C16H21NO3S2/c1-16(2,3)12-7-8-14(20-4)15(10-12)22(18,19)17-11-13-6-5-9-21-13/h5-10,17H,11H2,1-4H3

InChI Key

XYWUSMHMZRPYFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CS2

Origin of Product

United States

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